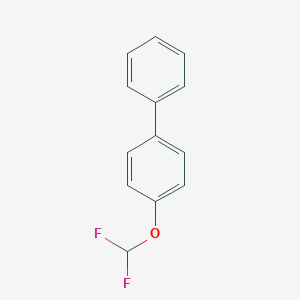

4-(Difluoromethoxy)biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethoxy)-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-13(15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQOBTBELMMKJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570929 | |

| Record name | 4-(Difluoromethoxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175838-98-9 | |

| Record name | 4-(Difluoromethoxy)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Difluoromethoxy)biphenyl (CAS: 175838-98-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Difluoromethoxy)biphenyl, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. While detailed public information on this specific molecule is limited, this document synthesizes available data on its chemical identity, plausible synthetic routes, and the established significance of its core structural motifs—the biphenyl scaffold and the difluoromethoxy group. The guide extrapolates potential properties and applications based on analogous compounds, offering a foundational resource for researchers and developers.

Introduction: The Strategic Value of Fluorination in Biaryl Scaffolds

The biphenyl moiety is a privileged scaffold in drug discovery, present in numerous biologically active compounds. Its conformational flexibility allows for effective interaction with a variety of biological targets. The introduction of fluorine-containing substituents, such as the difluoromethoxy group (-OCF₂H), has become a cornerstone of modern medicinal chemistry. This strategic fluorination can profoundly influence a molecule's physicochemical and pharmacokinetic properties.[1][2] The difluoromethoxy group, in particular, is recognized as a bioisostere for other functional groups, offering a unique combination of lipophilicity, metabolic stability, and hydrogen bond donating capability.[3] 4-(Difluoromethoxy)biphenyl thus represents a valuable building block for the synthesis of novel therapeutic agents and advanced materials.

Chemical Identity and Physicochemical Properties

A summary of the known and predicted properties of 4-(Difluoromethoxy)biphenyl is presented below. It is important to note that experimental data for this specific compound is not widely available in the literature; therefore, some values are based on predictions and comparisons with structurally related molecules.

| Property | Value | Source |

| CAS Number | 175838-98-9 | [4] |

| Molecular Formula | C₁₃H₁₀F₂O | [4] |

| Molecular Weight | 220.21 g/mol | [4] |

| Predicted LogP | ~3.5 - 4.5 | Analog Comparison |

| Predicted Melting Point | Not available | - |

| Predicted Boiling Point | Not available | - |

| Predicted Solubility | Likely soluble in common organic solvents (e.g., DCM, EtOAc, THF), insoluble in water. | Analog Comparison |

Synthetic Pathways: A Prospective Analysis

While a specific, detailed experimental protocol for the synthesis of 4-(Difluoromethoxy)biphenyl is not readily found in peer-reviewed literature, established synthetic methodologies for biphenyl derivatives and compounds containing the difluoromethoxy group allow for the confident postulation of viable synthetic routes.

Suzuki-Miyaura Cross-Coupling: A Convergent Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[5][6][7][8] This approach offers a convergent and efficient pathway to 4-(Difluoromethoxy)biphenyl.

Proposed Reaction Scheme:

Caption: Proposed Suzuki-Miyaura cross-coupling for 4-(Difluoromethoxy)biphenyl synthesis.

Experimental Causality: This route is highly plausible due to the commercial availability of both coupling partners and the robustness of the Suzuki-Miyaura reaction. The choice of palladium catalyst, ligand, base, and solvent system would require optimization for maximal yield.

Synthesis from 4-(Difluoromethoxy)aniline: A Linear Approach

Another viable route involves the synthesis and subsequent modification of 4-(difluoromethoxy)aniline, a known precursor.[9][10] This linear approach would likely involve a Sandmeyer-type reaction.

Proposed Reaction Scheme:

Caption: Proposed synthesis via diazotization of 4-(difluoromethoxy)aniline.

Experimental Protocol: Synthesis of the Precursor 4-(Difluoromethoxy)aniline

A plausible synthesis for the key intermediate, 4-(difluoromethoxy)aniline, can be adapted from patented procedures.[9]

-

Difluoromethoxylation: 4-Nitrophenol is reacted with a difluoromethylating agent (e.g., chlorodifluoromethane) in the presence of a base to yield 4-(difluoromethoxy)nitrobenzene.

-

Reduction: The nitro group of 4-(difluoromethoxy)nitrobenzene is then reduced to an amine using a suitable reducing agent (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with iron or tin in acidic media) to afford 4-(difluoromethoxy)aniline.

Spectroscopic Characterization (Predicted)

While experimental spectra for 4-(Difluoromethoxy)biphenyl are not publicly available, predictions based on its structure and data from analogous compounds can be made.[11][12][13]

-

¹H NMR: The spectrum is expected to show a characteristic triplet for the difluoromethoxy proton (-OCH F₂) with a J-coupling to the fluorine atoms. The aromatic region would display a complex multiplet pattern corresponding to the protons of the two phenyl rings.

-

¹³C NMR: The carbon of the difluoromethoxy group (-OC F₂H) would appear as a triplet due to C-F coupling. The aromatic carbons would show signals in the typical downfield region, with those closer to the electronegative oxygen and fluorine atoms being further downfield.

-

¹⁹F NMR: A doublet is expected for the two equivalent fluorine atoms, coupled to the proton of the difluoromethoxy group.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 220.21, with a characteristic fragmentation pattern for a biphenyl ether.

Applications in Drug Discovery and Materials Science

The unique properties of the difluoromethoxy group make 4-(Difluoromethoxy)biphenyl a highly attractive building block in several areas of research and development.

Medicinal Chemistry: A Bioisosteric Scaffold

The difluoromethoxy group is often used as a bioisostere for hydroxyl, thiol, or methoxy groups. Its introduction can lead to:

-

Enhanced Metabolic Stability: The C-F bonds are strong and resistant to enzymatic cleavage, which can prolong the half-life of a drug.[10]

-

Modulated Lipophilicity: The -OCF₂H group increases lipophilicity compared to a hydroxyl or methoxy group, which can improve membrane permeability and oral bioavailability.

-

Improved Target Binding: The hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, potentially introducing new interactions with biological targets.

Derivatives of 4-(Difluoromethoxy)biphenyl could be investigated as potential inhibitors of various enzymes or as ligands for receptors where a biphenyl scaffold is known to be active. For instance, related biaryl structures containing a difluoromethyleneoxy linkage have been explored as PD-1/PD-L1 interaction inhibitors for cancer immunotherapy.[5]

Materials Science

Fluorinated biphenyls are key components in the synthesis of liquid crystals, polymers, and other advanced materials. The introduction of the difluoromethoxy group can influence properties such as:

-

Dielectric constant

-

Thermal stability

-

Optical properties

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 4-(Difluoromethoxy)biphenyl is not widely available. However, based on the data for structurally similar compounds such as biphenyl and other fluorinated aromatics, the following precautions should be taken:[14][15][16]

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves (nitrile or neoprene), and safety glasses or goggles.

-

Toxicity: While specific data is lacking, aromatic compounds and their fluorinated derivatives may cause skin, eye, and respiratory irritation. Chronic exposure to some biphenyl derivatives has been associated with more severe health effects.

-

Environmental Hazards: Many biphenyl derivatives are classified as harmful to aquatic life with long-lasting effects. Dispose of waste in accordance with local regulations.

Conclusion

4-(Difluoromethoxy)biphenyl is a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery and materials science. Its synthesis is achievable through established methods such as the Suzuki-Miyaura cross-coupling. The presence of the difluoromethoxy group is anticipated to confer advantageous physicochemical and pharmacokinetic properties to its derivatives. Further research into the synthesis, characterization, and application of this compound is warranted to fully unlock its potential.

References

-

Organic Syntheses. (n.d.). 4,4'-difluorobiphenyl. Retrieved from [Link]

- Deuterated CFTR potentiators. (2014). US8865902B2. Google Patents.

- Preparation method of 4-(difluoromethoxy)aniline. (2014). CN103819349A. Google Patents.

-

Tylon Pharma Limited. (n.d.). 2,4-difluorobiphenyl Exporter and suppliers in Maharashtra. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,4'-Difluoro-1,1'-biphenyl. Retrieved from [Link]

- Optical isomers of an iloperidone metabolite. (2012). US8314129B2. Google Patents.

-

Angene Chemical. (n.d.). 4-Difluoromethoxybiphenyl(CAS# 175838-98-9). Retrieved from [Link]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Zhang, T., et al. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry, 64(23), 17316-17336.

-

PubChem. (n.d.). 4-Fluorobiphenyl. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Supporting Information for [Title of Paper]. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Biphenyl. Retrieved from [Link]

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.

-

PubChem. (n.d.). 4-(Difluoromethoxy)benzene-1,2-diamine. Retrieved from [Link]

-

PubChem. (n.d.). 2'-(Difluoromethoxy)-4-(trifluoromethoxy)biphenyl. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-(Difluoromethoxy)phenyl)acetamide. Retrieved from [Link]

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate - Google Patents [patents.google.com]

- 4. angenesci.com [angenesci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 7. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accustandard.com [accustandard.com]

- 9. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. spectrabase.com [spectrabase.com]

- 12. rsc.org [rsc.org]

- 13. 4-Fluoro-1,1'-biphenyl(324-74-3) 1H NMR spectrum [chemicalbook.com]

- 14. 2',4'-DIFLUORO-4-HYDROXY BIPHENYL suppliers & manufacturers in China [m.chemicalbook.com]

- 15. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Difluoromethoxy)biphenyl

Introduction

4-(Difluoromethoxy)biphenyl is a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The introduction of the difluoromethoxy (-OCF₂H) group onto the biphenyl scaffold imparts unique electronic properties and metabolic stability, making it a valuable moiety in the design of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the core physicochemical properties of 4-(Difluoromethoxy)biphenyl, offering both established data and field-proven insights into its experimental determination. The subsequent sections are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Chemical Identity and Molecular Structure

4-(Difluoromethoxy)biphenyl is characterized by a biphenyl core, where one of the phenyl rings is substituted at the 4-position with a difluoromethoxy group.

Table 1: Chemical Identity of 4-(Difluoromethoxy)biphenyl

| Identifier | Value |

| IUPAC Name | 4-(Difluoromethoxy)-1,1'-biphenyl |

| Molecular Formula | C₁₃H₁₀F₂O |

| Molecular Weight | 220.22 g/mol |

| CAS Number | 129235-51-2 |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)F |

The presence of the difluoromethoxy group is a key structural feature. The high electronegativity of the fluorine atoms significantly influences the molecule's polarity, lipophilicity, and metabolic stability. The biphenyl core provides a rigid, aromatic scaffold that is prevalent in many biologically active molecules and liquid crystals.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(Difluoromethoxy)biphenyl is paramount for its application in drug discovery and materials science. These properties govern its solubility, permeability, and interaction with biological targets.

Table 2: Summary of Physicochemical Properties of 4-(Difluoromethoxy)biphenyl

| Property | Value/Range | Comments |

| Melting Point | White solid[1] | While a specific melting point is not readily available in the literature, related biphenyl compounds suggest a crystalline solid nature. For instance, 4,4'-difluorobiphenyl has a melting point of 88 °C. The melting point is a critical indicator of purity. |

| Boiling Point | Not available | Due to its relatively high molecular weight and crystalline nature, it is expected to have a high boiling point, likely determined under vacuum to prevent decomposition. |

| Solubility | Poorly soluble in water; Soluble in common organic solvents | The biphenyl core imparts significant hydrophobicity. The difluoromethoxy group, while polar, does not confer significant aqueous solubility. It is expected to be soluble in solvents like dichloromethane, ethyl acetate, and acetone. |

| pKa | Not applicable | As a neutral ether, it does not have an ionizable proton and therefore lacks a pKa value in the typical aqueous range. |

| LogP (Octanol-Water Partition Coefficient) | High | The high lipophilicity, driven by the biphenyl core, results in a high LogP value. This is a key parameter in predicting membrane permeability and potential for bioaccumulation. A computed XLogP3-AA for a similar compound, 2'-(Difluoromethoxy)-4-(trifluoromethoxy)biphenyl, is 5.7, suggesting a highly lipophilic nature[2]. |

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of 4-(Difluoromethoxy)biphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of 4-(Difluoromethoxy)biphenyl.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl rings and a triplet for the proton of the difluoromethoxy group due to coupling with the two fluorine atoms. A reported ¹H NMR spectrum showed the following key peaks: δ 7.56 (t, J = 8.1 Hz, 4H), 7.44 (t, J = 7.2 Hz, 2H), 7.39–7.32 (m, 1H), 7.19 (d, J = 7.8 Hz, 2H), 6.55 (t, J = 74.1 Hz, 1H)[1]. The large coupling constant for the -OCF₂H proton is characteristic.

-

¹⁹F NMR: The fluorine NMR spectrum provides a definitive signal for the difluoromethoxy group. A reported ¹⁹F NMR spectrum displayed a doublet at δ -80.2 (d, J = 73.7 Hz, 2F), confirming the presence of the two equivalent fluorine atoms coupled to the single proton[1].

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and a triplet for the carbon of the difluoromethoxy group due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for 4-(Difluoromethoxy)biphenyl

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1250-1000 | C-O-C stretch | Aryl Ether |

| 1150-1085 | C-F stretch | Difluoromethyl |

The presence of strong C-F and C-O-C stretching bands is a key diagnostic feature in the IR spectrum of 4-(Difluoromethoxy)biphenyl. For a related compound, 2′-(Difluoromethoxy)[1,1′-biphenyl]-3-carbaldehyde, characteristic IR peaks were observed at 1217 cm⁻¹ (C–O–C) and 1138 cm⁻¹ (likely C-F)[3].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI-MS): The EI mass spectrum of 4-(Difluoromethoxy)biphenyl shows a molecular ion peak (M⁺) at m/z 220[1]. A significant fragment is often observed at m/z 170, corresponding to the loss of the difluoromethoxy group and rearrangement to the biphenyl cation[1].

Experimental Protocols

The following section provides detailed methodologies for the determination of key physicochemical properties of 4-(Difluoromethoxy)biphenyl. The causality behind experimental choices is emphasized to ensure robust and reliable data generation.

Protocol 1: Determination of Melting Point

The melting point is a fundamental property that provides an indication of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline 4-(Difluoromethoxy)biphenyl is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

A rapid heating ramp (10-20 °C/min) is initially employed to determine an approximate melting range.

-

A second, slower heating ramp (1-2 °C/min) is then used to accurately determine the melting point.

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range. A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Causality of Experimental Choices:

-

Fine Grinding: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Ramp: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, leading to an accurate measurement.

Protocol 2: Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug candidates, influencing their absorption and bioavailability.

Methodology:

-

Equilibrium Method (Shake-Flask):

-

An excess amount of 4-(Difluoromethoxy)biphenyl is added to a known volume of purified water (or a relevant buffer) in a sealed vial.

-

The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove undissolved solid.

-

-

Quantification:

-

The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

A calibration curve is constructed using standards of known concentrations to ensure accurate quantification.

-

Causality of Experimental Choices:

-

Equilibrium Method: This is the gold standard for determining thermodynamic solubility, providing a true measure of the compound's solubility at equilibrium.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.

-

HPLC-UV Quantification: Provides high sensitivity and specificity for accurately measuring the concentration of the dissolved analyte.

Synthesis and Stability

Synthetic Approach

The synthesis of 4-(Difluoromethoxy)biphenyl typically involves the difluoromethylation of 4-hydroxybiphenyl. A common method utilizes a difluorocarbene precursor.

General Procedure:

-

Deprotonation: 4-Hydroxybiphenyl is treated with a strong base, such as potassium hydroxide, to form the corresponding phenoxide.

-

Difluoromethylation: The phenoxide is then reacted with a difluoromethylating agent, such as diethyl [bromo(difluoro)methyl]phosphonate, to introduce the difluoromethoxy group[3].

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure 4-(Difluoromethoxy)biphenyl.

Stability Considerations

While specific stability data for 4-(Difluoromethoxy)biphenyl is not extensively reported, some general considerations apply:

-

Chemical Stability: The biphenyl core and the C-F bonds are generally robust. The ether linkage could be susceptible to cleavage under harsh acidic conditions.

-

Metabolic Stability: The difluoromethoxy group is known to enhance metabolic stability by blocking potential sites of oxidative metabolism, a key reason for its incorporation in drug candidates.

-

Storage: As a crystalline solid, it is expected to be stable when stored in a cool, dry place, protected from light.

Safety and Toxicology

No specific toxicological data for 4-(Difluoromethoxy)biphenyl is readily available. However, information on the parent biphenyl structure provides some guidance. Biphenyl itself can cause kidney toxicity and is considered to have suggestive evidence of carcinogenicity in humans based on animal studies[4][5]. It is therefore prudent to handle 4-(Difluoromethoxy)biphenyl with appropriate safety precautions.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Applications in Research and Development

The unique properties of 4-(Difluoromethoxy)biphenyl make it an attractive building block in several areas:

-

Drug Discovery: The difluoromethoxy group can serve as a bioisostere for other functional groups, improving pharmacokinetic properties such as metabolic stability and membrane permeability.

-

Materials Science: The rigid biphenyl core and the polar difluoromethoxy group can be exploited in the design of liquid crystals and other functional materials with specific electronic and optical properties.

Conclusion

4-(Difluoromethoxy)biphenyl is a valuable compound with a unique combination of physicochemical properties. Its biphenyl scaffold and difluoromethoxy substituent confer lipophilicity, metabolic stability, and specific electronic characteristics that are highly sought after in modern chemical research. This guide has provided a comprehensive overview of its known properties, along with detailed protocols for their experimental determination. A thorough understanding and application of this knowledge will undoubtedly facilitate the successful use of 4-(Difluoromethoxy)biphenyl in the development of next-generation pharmaceuticals and advanced materials.

References

-

García-Cárceles, J., et al. (2022). 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease. ACS Publications. Available at: [Link]

-

García-Cárceles, J., et al. (2022). 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease. PMC - PubMed Central. Available at: [Link]

-

PubChem. (n.d.). 2'-(Difluoromethoxy)-4-(trifluoromethoxy)biphenyl. PubChem. Available at: [Link]

- Journal of Fluorine Chemistry. (2011). Journal of Fluorine Chemistry.

-

Li, Z., Hogan, K. A., Cai, C., & Rieth, S. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 124(6), 703–712. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,4'-Difluoro-1,1'-biphenyl | C12H8F2 | CID 9811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(Difluoromethoxy)biphenyl

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 4-(difluoromethoxy)biphenyl, a scaffold of increasing importance in the fields of medicinal chemistry and materials science. We delve into the foundational principles governing its three-dimensional architecture, focusing on the interplay between the biphenyl core's rotational isomerism and the unique stereoelectronic influence of the difluoromethoxy substituent. This document outlines both the theoretical underpinnings and the practical computational and experimental methodologies required to characterize its structure. A detailed protocol for Density Functional Theory (DFT) calculations is presented as a robust framework for predicting the molecule's preferred conformation, rotational energy barriers, and key electronic properties. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile molecular entity.

Introduction: The Significance of 4-(Difluoromethoxy)biphenyl

The biphenyl moiety is a privileged scaffold in drug discovery and materials science, offering a rigid yet conformationally adaptable backbone. The introduction of fluorine-containing substituents has become a cornerstone of modern molecular design, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and modulated electronic character.[1] The difluoromethoxy group (-OCF₂H) is a particularly strategic substituent. It acts as a bioisosteric mimic for more metabolically labile groups like methoxy or hydroxyl functions, while also introducing unique electronic properties and the capacity to act as a weak hydrogen bond donor.[2]

Understanding the precise three-dimensional structure and conformational flexibility of 4-(difluoromethoxy)biphenyl is therefore critical. The dihedral angle between the two phenyl rings dictates the overall shape of the molecule, which in turn governs its ability to interact with biological targets or self-assemble in materials. This guide will elucidate the key structural features of 4-(difluoromethoxy)biphenyl, provide a detailed workflow for its conformational analysis, and discuss the profound impact of the difluoromethoxy group on its physicochemical properties.

Molecular Structure of 4-(Difluoromethoxy)biphenyl

-

Systematic IUPAC Name: 1-(Difluoromethoxy)-4-phenylbenzene

-

CAS Number: 90435-86-4

-

Molecular Formula: C₁₃H₁₀F₂O

-

Key Structural Features: The molecule consists of a biphenyl core, where two phenyl rings are connected by a C-C single bond. A difluoromethoxy group is attached at the para-position (C4) of one of the phenyl rings.

The defining characteristic of the biphenyl structure is its non-planarity in the gas phase and in solution.[3][4] This deviation from planarity is a direct consequence of steric repulsion between the hydrogen atoms located at the ortho-positions (C2, C6, C2', C6') of the two rings.[5][6] This steric clash prevents free rotation around the central C-C bond, leading to a twisted, or "gauche," minimum energy conformation.[3]

Conformational Analysis: A Tale of Two Forces

The conformation of biphenyl and its derivatives is dictated by a delicate balance between two opposing forces:

-

Steric Repulsion: The van der Waals repulsion between the ortho-hydrogens on adjacent rings destabilizes the planar conformation.[5]

-

π-Conjugation: The electronic desire for delocalization across both aromatic rings favors a coplanar arrangement, which would maximize the overlap of the π-orbitals.[7]

In unsubstituted biphenyl, steric repulsion dominates, resulting in a dihedral angle of approximately 45° in the gas phase.[3][4] The energetic cost to force the molecule into a planar conformation (the rotational energy barrier) is relatively small, on the order of 6-8 kJ/mol.[7][8]

The Influence of the 4-(Difluoromethoxy) Substituent

The placement of a difluoromethoxy group at the 4-position does not introduce significant steric hindrance that would drastically alter the fundamental biphenyl rotational profile. However, its electronic influence is notable. The -OCF₂H group is moderately electron-withdrawing through both inductive and resonance effects.[9][10] This electronic perturbation can subtly influence the length and electron density of the central C-C bond, though its impact on the rotational barrier is expected to be minor compared to bulky ortho-substituents.

Key Conformational States

The rotation around the central C1-C1' bond of 4-(difluoromethoxy)biphenyl can be described by a potential energy surface.

Caption: Key conformational states of 4-(difluoromethoxy)biphenyl.

-

Gauche Conformation (Minimum Energy): The most stable state, characterized by a dihedral angle of approximately 40-50°.

-

Planar Conformation (Transition State): A high-energy state where the rings are coplanar (0° dihedral angle), maximizing steric repulsion.

-

Perpendicular Conformation (Transition State): Another high-energy state where the rings are orthogonal (90° dihedral angle), minimizing π-conjugation.

Computational and Experimental Approaches to Elucidation

Computational Workflow: A Predictive Protocol

Density Functional Theory (DFT) is a powerful and accurate method for modeling the structure and energetics of organic molecules.[11]

Detailed Step-by-Step Computational Protocol:

-

Initial Structure Generation:

-

Construct the 3D structure of 4-(difluoromethoxy)biphenyl using a molecular builder (e.g., Avogadro, ChemDraw).

-

Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

DFT Geometry Optimization:

-

Causality: The choice of functional and basis set is critical for accuracy. The B3LYP functional is a well-regarded hybrid functional that balances accuracy and computational cost for many organic systems.[11] The 6-31G(d,p) basis set provides a good balance of flexibility and is a common starting point for such molecules. For higher accuracy, especially when considering non-covalent interactions, dispersion-corrected functionals (e.g., B3LYP-D3) or larger basis sets (e.g., cc-pVTZ) are recommended.[12]

-

Protocol: Perform a full geometry optimization using a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Keyword Example (Gaussian): #p B3LYP/6-31G(d,p) Opt Freq

-

-

Validation: The Freq keyword is essential. A true minimum energy structure will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point.

-

-

Potential Energy Surface (PES) Scan:

-

Causality: To determine the rotational energy barrier, a relaxed PES scan is performed. This involves systematically rotating one phenyl ring relative to the other while allowing all other geometric parameters to relax at each step.

-

Protocol: Define the dihedral angle between the two phenyl rings as the reaction coordinate. Scan this angle from 0° to 180° in increments of 10-15°.

-

Keyword Example (Gaussian): #p B3LYP/6-31G(d,p) Opt=ModRedundant (followed by scan definition).

-

-

Data Analysis: Plot the relative energy of each optimized point against the corresponding dihedral angle to visualize the rotational barrier. The energy difference between the minimum (gauche) and the maximum (planar) represents the rotational energy barrier.

-

Sources

- 1. 2'-(Difluoromethoxy)-4-(trifluoromethoxy)biphenyl | C14H9F5O2 | CID 91354480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 6. westmont.edu [westmont.edu]

- 7. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]

- 8. jenalib.leibniz-fli.de [jenalib.leibniz-fli.de]

- 9. auremn.org.br [auremn.org.br]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 11. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biomedres.us [biomedres.us]

Introduction: The Significance of 4-(Difluoromethoxy)biphenyl in Modern Chemistry

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Difluoromethoxy)biphenyl

4-(Difluoromethoxy)biphenyl is a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. The difluoromethoxy (-OCHF₂) group is a key structural motif, often employed as a bioisostere for hydroxyl or methoxy groups. Its unique electronic properties—lipophilicity, metabolic stability, and ability to act as a hydrogen bond acceptor—make it a valuable substituent for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. Furthermore, the biphenyl scaffold is a privileged structure found in numerous pharmaceuticals and functional materials.[1]

Accurate and unambiguous structural confirmation of 4-(Difluoromethoxy)biphenyl is paramount for its application in any research or development setting. This guide provides a comprehensive overview of the essential spectroscopic techniques required for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data and interpretations presented herein are synthesized from established principles and spectral data from closely related structural analogs, offering a robust framework for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 4-(Difluoromethoxy)biphenyl, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity and electronic environment.

Expert Rationale for Multi-Nuclear NMR

-

¹H NMR provides information on the number, environment, and connectivity of protons. The characteristic triplet of the difluoromethoxy proton is a key diagnostic signal.

-

¹³C NMR maps the carbon skeleton of the molecule. The presence of fluorine atoms introduces distinctive splitting patterns (C-F coupling), which further aids in signal assignment.

-

¹⁹F NMR is highly specific to the fluorine atoms. As ¹⁹F is a 100% abundant and highly sensitive nucleus, this technique provides a clear and unambiguous signal for the -OCHF₂ group, confirming its presence and purity.[2]

Predicted NMR Spectral Data

The following data is predicted based on an analysis of structurally analogous compounds, including 4-(difluoromethoxy)benzonitrile and various biphenyl derivatives.[3][4]

Table 1: Predicted ¹H NMR Data for 4-(Difluoromethoxy)biphenyl (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.60 | d | ~8.0 | 2H | H-2', H-6' |

| ~7.58 | d | ~8.8 | 2H | H-2, H-6 |

| ~7.45 | t | ~7.6 | 2H | H-3', H-5' |

| ~7.38 | t | ~7.4 | 1H | H-4' |

| ~7.20 | d | ~8.8 | 2H | H-3, H-5 |

| ~6.65 | t | ~73.0 | 1H | -OCH F₂ |

Table 2: Predicted ¹³C NMR Data for 4-(Difluoromethoxy)biphenyl (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~150.0 | t | J(C-F) ≈ 3.0 | C-4 |

| ~141.0 | s | - | C-1' |

| ~139.5 | s | - | C-1 |

| ~129.0 | s | - | C-3', C-5' |

| ~128.5 | s | - | C-2, C-6 |

| ~127.8 | s | - | C-4' |

| ~127.2 | s | - | C-2', C-6' |

| ~121.0 | s | - | C-3, C-5 |

| ~115.5 | t | J(C-F) ≈ 260.0 | -OC HF₂ |

Table 3: Predicted ¹⁹F NMR Data for 4-(Difluoromethoxy)biphenyl (376 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~-82.0 | d | J(F-H) ≈ 73.0 | -OCHF₂ |

Spectral Interpretation Insights

-

The -OCHF₂ Signature : The most telling signals are the proton triplet at ~6.65 ppm (split by two equivalent fluorine atoms) and the corresponding fluorine doublet at ~-82.0 ppm (split by one proton). The large coupling constant (~73 Hz) is characteristic of this group.[3]

-

Biphenyl System : The aromatic region of the ¹H NMR spectrum will show signals for nine protons. The protons on the unsubstituted phenyl ring (H-2'/6', H-3'/5', H-4') will appear as a complex multiplet, while the protons on the substituted ring will present as two distinct doublets, characteristic of a 1,4-disubstituted pattern.

-

Carbon-Fluorine Coupling : In the ¹³C NMR spectrum, the carbon of the difluoromethoxy group will appear as a triplet with a very large C-F coupling constant (~260 Hz). The carbon atom to which this group is attached (C-4) will also exhibit a smaller triplet splitting due to two-bond C-F coupling.[5]

Protocol for NMR Data Acquisition

-

Sample Preparation : Dissolve approximately 5-10 mg of 4-(Difluoromethoxy)biphenyl in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

¹H NMR Acquisition : Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[6]

-

¹⁹F NMR Acquisition : Acquire the spectrum using a standard pulse sequence, typically without proton decoupling to observe the characteristic F-H coupling.

-

Data Processing : Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

NMR Analysis Workflow

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Expert Rationale

For 4-(Difluoromethoxy)biphenyl, IR spectroscopy serves to confirm the presence of the aromatic rings, the ether linkage (C-O), and, most importantly, the strong carbon-fluorine bonds. The resulting spectrum provides a unique "molecular fingerprint" that can be used for identification and quality control.[7]

Table 4: Predicted IR Absorption Bands for 4-(Difluoromethoxy)biphenyl

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1610-1580 | Medium-Strong | Aromatic C=C Stretch |

| 1500-1475 | Strong | Aromatic C=C Stretch |

| 1250-1200 | Strong | Aryl-O Stretch |

| 1150-1050 | Very Strong | C-F Stretch |

Spectral Interpretation Insights

-

Aromatic Region : The presence of peaks between 3100-3000 cm⁻¹ and in the 1610-1475 cm⁻¹ region confirms the biphenyl backbone.

-

C-F Stretch : The most diagnostic feature will be one or more very strong absorption bands in the 1150-1050 cm⁻¹ region. These intense peaks are characteristic of C-F stretching vibrations and are a clear indicator of the difluoromethoxy group.[5]

-

Ether Linkage : A strong band around 1250-1200 cm⁻¹ is expected for the aryl-O stretching vibration of the difluoromethoxy ether linkage.

Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan : Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interference.

-

Sample Application : Place a small amount (a few milligrams) of the solid 4-(Difluoromethoxy)biphenyl sample directly onto the ATR crystal.

-

Pressure Application : Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition : Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Data Analysis : The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

IR Analysis Workflow

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and provides valuable structural information through the analysis of its fragmentation patterns.

Expert Rationale

For 4-(Difluoromethoxy)biphenyl, high-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement. Standard electron ionization (EI) mass spectrometry will reveal the molecular ion and characteristic fragments that corroborate the proposed structure.

Table 5: Predicted Mass Spectrometry Data for 4-(Difluoromethoxy)biphenyl

| m/z (Predicted) | Ion Identity | Notes |

| 222.07 | [M]⁺ | Molecular Ion |

| 171.07 | [M - CHF₂]⁺ | Loss of the difluoromethyl radical |

| 154.08 | [C₁₂H₁₀]⁺ | Biphenyl radical cation, loss of OCHF₂ |

| 152.06 | [C₁₂H₈]⁺ | Biphenylene radical cation |

Note: Monoisotopic masses are used.

Fragmentation Analysis

Under electron ionization (EI), the molecular ion ([M]⁺) is expected to be clearly visible. The primary fragmentation pathways would likely involve the weakest bonds. A key fragmentation would be the cleavage of the C-O bond, leading to the loss of the difluoromethyl radical (•CHF₂) to give a fragment at m/z 171. Another prominent fragmentation would be the loss of the entire difluoromethoxy group (•OCHF₂) to yield the biphenyl radical cation at m/z 154, which is expected to be a stable and therefore abundant ion.[4][8]

Protocol for GC-MS Data Acquisition

-

Sample Preparation : Prepare a dilute solution of 4-(Difluoromethoxy)biphenyl (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method Development :

-

Column : Use a standard non-polar capillary column (e.g., DB-5ms).

-

Injection : Inject 1 µL of the sample solution into the GC inlet, typically set to 250 °C.

-

Temperature Program : Start with an oven temperature of ~100 °C, hold for 1-2 minutes, then ramp up to ~280 °C at a rate of 10-20 °C/min.

-

-

MS Method Development :

-

Ionization : Use Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan a mass range from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

-

Source and Transfer Line : Set the ion source temperature to ~230 °C and the transfer line temperature to ~280 °C.

-

-

Data Acquisition and Analysis : Initiate the GC-MS run. The resulting total ion chromatogram (TIC) will show a peak for the compound, and the mass spectrum for that peak can be extracted and analyzed for the molecular ion and fragmentation pattern.

MS Analysis Workflow

Conclusion

The structural elucidation of 4-(Difluoromethoxy)biphenyl is reliably achieved through a synergistic application of NMR spectroscopy, IR spectroscopy, and mass spectrometry. NMR provides the definitive connectivity map, IR confirms the presence of key functional groups, particularly the C-F bonds, and MS verifies the molecular weight and provides corroborating structural evidence through fragmentation. The collective data from these techniques provides a self-validating system, ensuring the identity, purity, and structural integrity of the compound for its intended applications in research and development.

References

-

The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved from [Link]

-

Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,4'-Difluoro-1,1'-biphenyl - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-4'-methoxybiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

Kumari, N., et al. (2023). Experimental and Theoretical Characterization of the Crystal Structure of 4, 4-dimethoxy-1, 1-biphenyl (4-DMB). ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). 1,1'-Biphenyl, 4,4'-difluoro-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1,1'-Biphenyl, 4,4'-difluoro- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Indian Journal of Pure & Applied Physics. (2023). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for: A general and practical protocol for the synthesis of difluoromethyl ethers. Retrieved from [Link]

-

IUCrData. (2015). Crystal structure and Hirshfeld surface analysis of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative 19 F NMR spectra for extracts obtained after incubation.... Retrieved from [Link]

-

Wikipedia. (n.d.). 4,4'-Biphenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-4'-ethyl-3,5-difluoro-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of the biphenyl. Retrieved from [Link]

-

Journal of Materials Chemistry C. (n.d.). Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films. The Royal Society of Chemistry. Retrieved from [Link]

-

MassBank. (n.d.). MSBNK-Fac_Eng_Univ_Tokyo-JP012337. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Retrieved from [Link]

-

LookChem. (n.d.). 4,4'-Difluorobiphenyl|398-23-2. Retrieved from [Link]

-

University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

Sources

Solubility of 4-(Difluoromethoxy)biphenyl in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(Difluoromethoxy)biphenyl in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(difluoromethoxy)biphenyl, a compound of increasing interest in medicinal chemistry and materials science. Recognizing the scarcity of consolidated public data, this document establishes a framework for predicting and experimentally verifying its solubility in a range of common organic solvents. We will delve into the physicochemical principles governing its solubility, offer a selection of predicted solvents based on molecular structure analysis, and provide a detailed, self-validating experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's behavior in solution.

Introduction: The Significance of 4-(Difluoromethoxy)biphenyl

The biphenyl scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1] The introduction of fluorine-containing substituents, such as the difluoromethoxy group (-OCF₂H), has become a cornerstone of modern medicinal chemistry. This group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by altering its electronic properties and lipophilicity.[2][3] 4-(Difluoromethoxy)biphenyl, therefore, represents a valuable building block for the synthesis of novel compounds with potentially improved pharmacokinetic and pharmacodynamic profiles.

A thorough understanding of a compound's solubility is paramount for its successful application. From designing synthetic routes and purification strategies to formulating drug delivery systems, solubility data informs critical decisions throughout the research and development pipeline. This guide addresses the practical need for a reliable methodology to assess the solubility of 4-(difluoromethoxy)biphenyl in relevant organic solvents.

Guiding Principles for Solvent Selection: A Predictive Approach

In the absence of extensive empirical data, a predictive analysis based on physicochemical properties provides a strong starting point for solvent selection. The principle of "like dissolves like" is the guiding tenet, where solutes tend to dissolve in solvents of similar polarity.

Physicochemical Profile of 4-(Difluoromethoxy)biphenyl and Analogs

To predict the solubility of 4-(difluoromethoxy)biphenyl, we can analyze its structure and the known properties of structurally similar compounds.

-

Core Structure: The biphenyl core is nonpolar and hydrophobic. Compounds like biphenyl itself exhibit good solubility in nonpolar and moderately polar solvents.[4]

-

Difluoromethoxy Group (-OCF₂H): This group introduces a degree of polarity and the capacity for weak hydrogen bonding due to the oxygen and hydrogen atoms. However, the two fluorine atoms are highly electronegative and create a dipole, while also increasing the molecule's overall lipophilicity compared to a simple methoxy group. The difluoromethyleneoxy group is a recognized structural motif in medicinal chemistry for improving drug-like properties.[2]

-

Analog Analysis: We can infer properties from related molecules:

-

4,4'-Difluorobiphenyl: This compound is a solid with a melting point of 88-91 °C and is insoluble in water.[5] Its calculated LogP (a measure of lipophilicity) is high, around 3.6 to 4.5, indicating a preference for nonpolar environments.[5][6]

-

4,4'-Biphenol: In contrast, this molecule is soluble in polar organic solvents like ethanol and ether, due to the strong hydrogen-bonding capability of the hydroxyl groups.[7]

-

2'-(Difluoromethoxy)-4-(trifluoromethoxy)biphenyl: This more complex analog has a very high calculated XLogP3-AA of 5.7, suggesting strong lipophilicity.[8]

-

Based on this analysis, 4-(difluoromethoxy)biphenyl is predicted to be a nonpolar to moderately polar molecule with significant lipophilic character.

Predicted Solubility Profile

The following table summarizes the predicted solubility of 4-(difluoromethoxy)biphenyl in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Benzene | High | The nonpolar biphenyl core will have strong van der Waals interactions with these solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents have moderate polarity and are excellent at dissolving a wide range of organic compounds. Solvents like DCM are often used in syntheses involving similar structures.[9] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High to Moderate | The ether oxygen can interact with the difluoromethoxy group, and the hydrocarbon body of the solvent will interact well with the biphenyl rings. Structurally similar compounds show solubility in ether.[7] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | The polar carbonyl group may have some repulsive interactions with the nonpolar biphenyl core, but these are generally good all-purpose solvents. |

| Esters | Ethyl Acetate | Moderate | Balances polar (ester group) and nonpolar (ethyl and acetyl groups) characteristics, making it a versatile solvent. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The strong hydrogen-bonding network of alcohols may not be effectively disrupted by the solute. Solubility is expected to increase as the alkyl chain of the alcohol gets longer (e.g., better in isopropanol than methanol). |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These are powerful, versatile solvents capable of dissolving a wide range of organic molecules. They are often used as solvents in reactions involving fluorinated compounds.[10] |

| Highly Polar Protic | Water | Insoluble | The molecule's high lipophilicity and lack of strong hydrogen-bonding donor/acceptor groups preclude solubility in water.[5] |

Experimental Protocol for Determining Solubility

The following protocol describes the equilibrium solubility method, a reliable technique for quantifying the solubility of a compound in a given solvent at a specific temperature. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

Materials and Equipment

-

4-(Difluoromethoxy)biphenyl (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known mass of 4-(difluoromethoxy)biphenyl and dissolve it in a suitable solvent in which it is freely soluble (e.g., Dichloromethane) to create a concentrated stock solution.

-

Perform serial dilutions to prepare a series of calibration standards of known concentrations.

-

Analyze these standards using the HPLC method to generate a calibration curve (Peak Area vs. Concentration).

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of 4-(difluoromethoxy)biphenyl to a pre-weighed vial. The key is to ensure that solid material will remain even after equilibrium is reached. A starting amount of ~10-20 mg in 2 mL of solvent is typically sufficient.

-

Record the exact mass of the compound added.

-

Add a precise volume (e.g., 2.0 mL) of the test solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be run to determine the minimum time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours in the same temperature-controlled environment to allow undissolved solids to settle.

-

Carefully draw the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately pass the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent to bring its concentration within the range of the previously established calibration curve.

-

-

Analysis and Calculation:

-

Analyze the diluted sample using the validated HPLC method.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While readily available solubility data for 4-(difluoromethoxy)biphenyl is limited, a robust scientific approach allows for accurate prediction and determination. By understanding the physicochemical contributions of the biphenyl core and the difluoromethoxy substituent, researchers can make informed decisions on solvent selection. The compound is predicted to have high solubility in nonpolar and halogenated solvents, moderate solubility in ethers, ketones, and polar aprotic solvents, and low solubility in alcohols and water. For definitive quantitative data, the detailed experimental protocol provided in this guide offers a reliable and reproducible method. This foundational knowledge is critical for advancing the use of this promising building block in drug discovery and materials science.

References

-

Organic Syntheses. (n.d.). 4,4'-difluorobiphenyl. Retrieved from [Link]

-

LookChem. (n.d.). 4,4'-Difluorobiphenyl. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Difluoro-1,1'-biphenyl. Retrieved from [Link]

-

Wikipedia. (n.d.). 4,4'-Biphenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease. Retrieved from [Link]

-

PubChem. (n.d.). 2'-(Difluoromethoxy)-4-(trifluoromethoxy)biphenyl. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

- Google Patents. (n.d.). US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate.

-

Unknown. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

ACS Publications. (2021). Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Some natural products and drug molecules containing biphenyl and stilbene moieties. Retrieved from [Link]

- Google Patents. (n.d.). US3992459A - Preparation of biphenyl compounds.

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

-

ACS Publications. (2023). Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion. The Journal of Organic Chemistry. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

MDPI. (2024). Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. researchgate.net [researchgate.net]

- 5. 4,4'-Difluorobiphenyl|398-23-2|lookchem [lookchem.com]

- 6. 4,4'-Difluoro-1,1'-biphenyl | C12H8F2 | CID 9811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]

- 8. 2'-(Difluoromethoxy)-4-(trifluoromethoxy)biphenyl | C14H9F5O2 | CID 91354480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

The Bioisosteric Advantage: 4-(Difluoromethoxy)biphenyl as a Metabolically Robust Alternative to 4-Methoxybiphenyl

An In-Depth Technical Guide for Drug Development Professionals

Abstract

In medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. Bioisosterism, the replacement of a functional group with another that retains similar physical or chemical properties, is a cornerstone of this process. This guide provides a detailed technical examination of the substitution of the metabolically labile methoxy group in 4-methoxybiphenyl with a robust difluoromethoxy group. We will explore the profound impact of this bioisosteric replacement on physicochemical properties, metabolic stability, and potential biological activity. This document serves as a practical resource for researchers, offering not only the theoretical underpinnings but also detailed, field-proven experimental protocols for a comprehensive comparative analysis.

The Rationale for Bioisosteric Replacement: Methoxy vs. Difluoromethoxy

The methoxy group (-OCH₃) is a common substituent in drug candidates, often employed to enhance solubility and modulate electronic properties. However, it represents a significant metabolic liability. The primary metabolic pathway for aryl methoxy ethers is O-demethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver.[1][2] This process converts the parent drug into a phenol metabolite (e.g., 4-hydroxybiphenyl), which can alter the compound's biological activity, clearance rate, and potentially lead to the formation of reactive intermediates.

The difluoromethoxy group (-OCF₂H) has emerged as a premier bioisostere for the methoxy group.[3][4] The rationale for this substitution is twofold:

-

Blocking Metabolic O-Demethylation: The high strength of the carbon-fluorine bond renders the difluoromethoxy group exceptionally resistant to oxidative cleavage by CYP enzymes. This effectively blocks the primary metabolic pathway, increasing the compound's half-life and systemic exposure.[5]

-

Modulating Physicochemical Properties: While sterically similar to the methoxy group, the difluoromethoxy group possesses distinct electronic properties. It is more lipophilic and acts as a weak hydrogen bond donor, which can influence membrane permeability, solubility, and target-receptor interactions.[3][6]

This guide will use 4-methoxybiphenyl and its difluorinated counterpart, 4-(difluoromethoxy)biphenyl, as a model system to illustrate these critical advantages.

Comparative Physicochemical Properties

The introduction of fluorine atoms significantly alters the molecule's electronic character and lipophilicity. Understanding these changes is crucial for predicting the compound's behavior in biological systems.

| Property | 4-Methoxybiphenyl | 4-(Difluoromethoxy)biphenyl | Rationale for Difference |

| Molecular Weight | 184.23 g/mol [7] | 220.21 g/mol | Addition of two fluorine atoms and removal of two hydrogen atoms. |

| Melting Point | 86 - 90 °C[7][8] | Data not readily available; likely similar or slightly higher. | Changes in crystal lattice packing energy due to altered polarity. |

| Boiling Point | 157 °C @ 10 mmHg[1][8] | Data not readily available; likely higher. | Increased molecular weight and stronger intermolecular dipole-dipole interactions. |

| Calculated LogP (cLogP) | ~3.6 - 3.8 | ~4.0 - 4.2 (estimated) | The -OCF₂H group is more lipophilic than the -OCH₃ group.[3][6] |

| Electronic Nature | Electron-donating group | Inductively electron-withdrawing group | The high electronegativity of fluorine atoms pulls electron density away from the aromatic ring. |

The Critical Impact on Metabolic Stability

The primary advantage of the -OCH₃ to -OCF₂H substitution lies in the dramatic improvement of metabolic stability.

Metabolic Pathways

The metabolic fate of these two compounds is starkly different. 4-Methoxybiphenyl is readily converted to 4-hydroxybiphenyl by hepatic enzymes.[1] In contrast, 4-(difluoromethoxy)biphenyl is designed to resist this transformation, leading to a significantly longer in vivo half-life.

Caption: Comparative metabolic fate of the two biphenyl analogs.

This resistance to metabolism means that a higher concentration of the parent drug is maintained for a longer duration, which can lead to improved efficacy and potentially a lower required dose.

Experimental Evaluation: Protocols & Workflow

To empirically validate the theoretical advantages, a series of standardized in vitro assays must be performed. The following section provides detailed, self-validating protocols for the direct comparison of 4-methoxybiphenyl and 4-(difluoromethoxy)biphenyl.

Caption: Workflow for the comparative analysis of the biphenyl bioisosteres.

Protocol: LogP Determination via Shake-Flask Method

This protocol determines the octanol-water partition coefficient (LogP), a key measure of lipophilicity. The "shake-flask" method is considered the gold standard.[9]

-

Objective: To quantify and compare the lipophilicity of 4-methoxybiphenyl and 4-(difluoromethoxy)biphenyl.

-

Causality: A compound's LogP value influences its solubility, membrane permeability, and plasma protein binding. Comparing these values helps predict how the bioisosteric swap will affect drug absorption and distribution.

-

Methodology:

-

Preparation of Phases: Prepare a solution of 1-octanol saturated with water and a solution of water (or PBS, pH 7.4 for LogD) saturated with 1-octanol. This pre-saturation is critical for accurate results.[10]

-

Stock Solution: Prepare a 10 mM stock solution of each test compound in a suitable solvent like DMSO.

-

Partitioning: In a glass vial, combine 1 mL of the water-saturated octanol and 1 mL of the octanol-saturated water. Add a small aliquot (e.g., 10 µL) of the compound's stock solution.

-

Equilibration: Seal the vials and shake them vigorously on a mechanical shaker for at least 1 hour at a controlled temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample a known volume from both the upper octanol layer and the lower aqueous layer. Analyze the concentration of the compound in each sample using a validated analytical method, typically HPLC-UV or LC-MS.[10][11]

-

Calculation:

-

Calculate the partition coefficient, P: P = [Concentration in Octanol] / [Concentration in Aqueous]

-

Calculate LogP: LogP = log₁₀(P)

-

-

-

Self-Validation: Run the assay in triplicate for each compound. Include a control compound with a known LogP value to validate the experimental setup. The sum of the compound amounts in both phases should approximate the initial amount added.

Protocol: In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing key data on its intrinsic clearance (Clint).[12]

-

Objective: To determine the metabolic half-life (t½) and intrinsic clearance (Clint) of the two compounds in the presence of liver microsomes.

-

Causality: This assay directly tests the hypothesis that the difluoromethoxy group prevents metabolism. A longer half-life for 4-(difluoromethoxy)biphenyl would provide strong evidence for its enhanced metabolic stability.

-

Methodology:

-

Reagent Preparation:

-

Test Compounds: Prepare 1 µM working solutions of each compound in a phosphate buffer (100 mM, pH 7.4).[13]

-

Liver Microsomes: Thaw pooled liver microsomes (e.g., human or rat) on ice and dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer.[14]

-

Cofactor: Prepare a solution of NADPH (Nicotinamide adenine dinucleotide phosphate) in buffer.

-

-

Incubation:

-

Pre-warm the microsome and test compound solutions to 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH cofactor to the mixture. The final DMSO concentration should be kept low (<0.5%).

-

-

Time Course Sampling: Collect aliquots of the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[12]

-

Reaction Quenching: Immediately stop the reaction in each aliquot by adding it to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard).[13]

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the natural logarithm (ln) of the percent parent compound remaining versus time.

-

The slope of the line from the linear regression of this plot is the elimination rate constant (k).

-

Calculate the half-life: t½ = 0.693 / k

-

Calculate intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)

-

-

-

Self-Validation:

-

Minus-Cofactor Control: Run a parallel incubation for the longest time point without adding NADPH. Significant compound loss in this control indicates non-enzymatic degradation.

-

Positive Control: Include a compound with a known, moderate rate of metabolism (e.g., testosterone or midazolam) to ensure the microsomes are enzymatically active.[13]

-

Protocol: General Competitive Radioligand Binding Assay

This assay determines a compound's affinity for a specific biological target (e.g., a receptor, enzyme, or transporter).

-

Objective: To compare the binding affinity (Ki or IC₅₀) of the two biphenyl analogs for a selected target.

-

Causality: The change in electronic properties from electron-donating (-OCH₃) to electron-withdrawing (-OCF₂H) can alter binding affinity. This assay quantifies that change, indicating whether the bioisosteric swap preserves, enhances, or diminishes target engagement.

-

Methodology:

-

Reagent Preparation:

-

Receptor Source: Prepare membranes or whole cells expressing the target receptor.

-

Radioligand: Select a high-affinity radiolabeled ligand ([³H]L* or [¹²⁵I]L*) known to bind to the target.

-

Test Compounds: Prepare serial dilutions of 4-methoxybiphenyl and 4-(difluoromethoxy)biphenyl.

-

-

Assay Incubation: In a multi-well plate, combine the receptor source, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

-

Defining Controls:

-

Total Binding: Wells containing only the receptor and radioligand.

-

Non-Specific Binding (NSB): Wells containing receptor, radioligand, and a saturating concentration of a known, high-affinity unlabeled ligand to block all specific binding.

-

-

Equilibration: Incubate the plate for a defined period at a specific temperature to allow the binding reaction to reach equilibrium.

-

Separation: Rapidly separate the bound radioligand from the unbound radioligand using a cell harvester for vacuum filtration over a glass fiber filtermat. The filters trap the receptor-ligand complexes.[15]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.[15]

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

-

Plot the percent specific binding against the logarithm of the test compound concentration.

-